![molecular formula C22H22N2O4S B3466132 N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3466132.png)
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of glycine transporter-1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in the regulation of the central nervous system (CNS) and has been implicated in several neurological disorders.
作用机制
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the levels of glycine in the synaptic cleft, which in turn enhances the activity of the NMDA receptor. This mechanism of action has been shown to improve cognitive function and reduce negative symptoms in several neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of glycine in the brain, enhance the activity of the NMDA receptor, and improve cognitive function. Additionally, this compound has been shown to reduce negative symptoms in several neurological disorders, including schizophrenia and depression.
实验室实验的优点和局限性
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that the compound has been extensively studied for its potential therapeutic applications in several neurological disorders, which makes it a promising candidate for further research. Additionally, the compound has been shown to have a selective mechanism of action, which reduces the risk of off-target effects. However, one limitation is that the compound has not yet been tested in clinical trials, which limits our understanding of its safety and efficacy in humans.
未来方向
There are several future directions for the research on N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the compound's potential therapeutic applications in neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. Additionally, future research could focus on optimizing the synthesis method and improving the compound's pharmacokinetic properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
科学研究应用
N~2~-benzyl-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. The compound has been shown to modulate the levels of glycine in the brain, which is known to play a crucial role in the regulation of the CNS. Glycine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological processes, including learning, memory, and synaptic plasticity.
属性
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-12-8-11-19(15-20)23-22(25)17-24(16-18-9-4-2-5-10-18)29(26,27)21-13-6-3-7-14-21/h2-15H,16-17H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSMYJZGMNMDLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。